molecular formula C21H25N3O2 B2601459 N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide CAS No. 871547-24-9

N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide

Cat. No.: B2601459
CAS No.: 871547-24-9
M. Wt: 351.45
InChI Key: AXJGRZNTJYNQTA-UHFFFAOYSA-N
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Description

N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a complex organic compound that features a benzimidazole core linked to a phenoxypropyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the Phenoxypropyl Group: The benzimidazole intermediate is then reacted with 3-(4-methylphenoxy)propyl bromide in the presence of a base such as potassium carbonate to form the desired linkage.

    Introduction of the Acetamide Group: Finally, the compound is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is unique due to its combination of a benzimidazole core with a phenoxypropyl group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-16-8-10-18(11-9-16)26-15-5-14-24-20-7-4-3-6-19(20)23-21(24)12-13-22-17(2)25/h3-4,6-11H,5,12-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJGRZNTJYNQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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